Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester
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Overview
Description
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a binaphthalene moiety, which imparts significant stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester typically involves the esterification of dimethyl carbamothioic acid with a binaphthalene derivative. The reaction is often carried out under anhydrous conditions using a suitable dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which help in the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The binaphthalene moiety plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester: shares similarities with other binaphthalene derivatives and carbamothioic acid esters.
Thioesters: Compounds with similar ester functionalities but different structural backbones.
Binaphthalene derivatives: Molecules with similar binaphthalene moieties but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of the binaphthalene structure with the carbamothioic acid ester functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
S-[1-[2-(dimethylcarbamoylsulfanyl)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c1-27(2)25(29)31-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)32-26(30)28(3)4/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQDWWUCPIVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)SC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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